![molecular formula C20H23FN2O3 B444879 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE](/img/structure/B444879.png)
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a dimethoxybenzyl group and a fluorophenyl methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the dimethoxybenzyl and fluorophenyl methanone groups. Common synthetic routes include:
Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Dimethoxybenzyl Group: This step often involves the alkylation of the piperazine ring with a dimethoxybenzyl halide in the presence of a base such as potassium carbonate.
Attachment of Fluorophenyl Methanone: The final step typically involves the acylation of the piperazine derivative with a fluorophenyl methanone chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
科学研究应用
Chemistry
In chemistry, 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors. Its structural features make it a candidate for the development of new psychoactive drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
作用机制
The mechanism of action of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the serotonin and dopamine signaling pathways, which play crucial roles in mood regulation and cognitive function.
相似化合物的比较
Similar Compounds
- [4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone
- [4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-(4-bromo-phenyl)-methanone
- [4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-(4-methyl-phenyl)-methanone
Uniqueness
Compared to similar compounds, 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROBENZOYL)PIPERAZINE exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
属性
分子式 |
C20H23FN2O3 |
|---|---|
分子量 |
358.4g/mol |
IUPAC 名称 |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-5-3-4-16(19(18)26-2)14-22-10-12-23(13-11-22)20(24)15-6-8-17(21)9-7-15/h3-9H,10-14H2,1-2H3 |
InChI 键 |
DLQYCSMFDKIWSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl 2-[(1-adamantylacetyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B444796.png)
![Methyl 4-(4-fluorophenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444798.png)

![N-[(4-ethylphenyl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B444804.png)
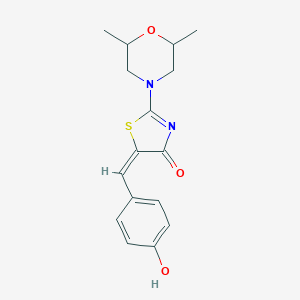
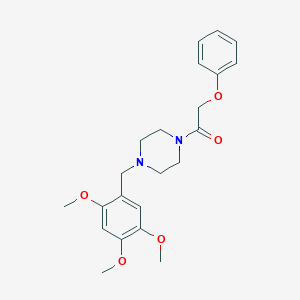
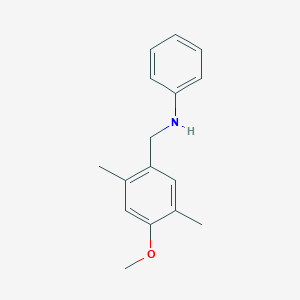

![(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B444809.png)
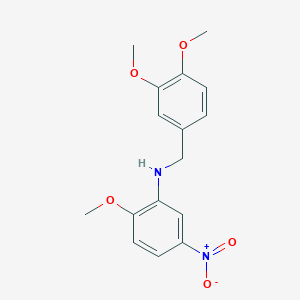
![N-(4-chlorobenzyl)-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B444812.png)
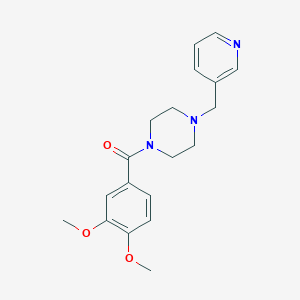
![4-(3-Acetylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444818.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444819.png)
